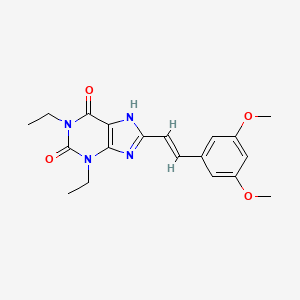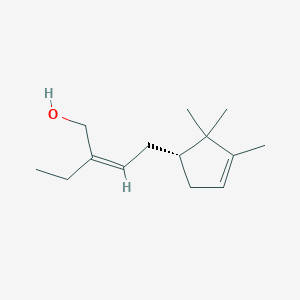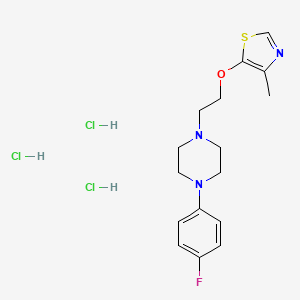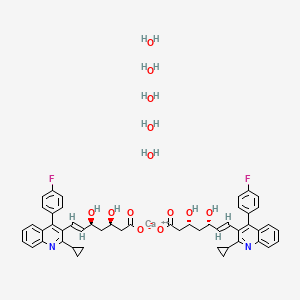
Pitavastatin calcium hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pitavastatin calcium hydrate is a lipid-lowering drug belonging to the statin class of medications. It is primarily used to reduce cholesterol levels and prevent cardiovascular diseases. By inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, this compound reduces the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pitavastatin calcium hydrate can be synthesized through various methods. One common method involves the preparation of biodegradable porous carriers using the solvent exchange method. The this compound is then loaded into these carriers using a passive drug loading procedure . Another method involves the use of tetrahydrofuran and hydrochloric acid to prepare intermediate compounds, which are then further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves recrystallization techniques. For example, a compound is dissolved in absolute ethyl alcohol, cooled, and then treated with sodium hydroxide solution to achieve hydrolysis. The resulting solution is then evaporated and desolvated to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pitavastatin calcium hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and therapeutic effects.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid, sodium hydroxide, and tetrahydrofuran. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving this compound include its hydrolytic degradation products and various intermediates used in its synthesis .
Wissenschaftliche Forschungsanwendungen
Pitavastatin calcium hydrate has a wide range of scientific research applications. In medicine, it is used to treat dyslipidemia and prevent cardiovascular diseases by lowering cholesterol levels. In chemistry, it serves as a model compound for studying lipid-lowering agents and their mechanisms of action. In biology, it is used to investigate the effects of statins on cellular processes and metabolic pathways .
Wirkmechanismus
Pitavastatin calcium hydrate exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of mevalonate, leading to decreased cholesterol synthesis and increased expression of low-density lipoprotein receptors on hepatocyte membranes. This results in enhanced clearance of low-density lipoprotein from the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Pitavastatin calcium hydrate is similar to other statins such as atorvastatin, pravastatin, rosuvastatin, fluvastatin, and lovastatin. These compounds share a common mechanism of action and are used to treat dyslipidemia and prevent cardiovascular diseases .
Uniqueness: this compound is unique in its pharmacokinetic and pharmacological profile. Unlike other statins, it is not metabolized by the hepatic cytochrome P450 3A4 isoenzyme, resulting in a lower risk of drug-drug interactions. Additionally, it has a minimal impact on glucose metabolism, making it a suitable option for patients with metabolic syndrome and diabetes mellitus .
Eigenschaften
CAS-Nummer |
1852536-33-4 |
|---|---|
Molekularformel |
C50H56CaF2N2O13 |
Molekulargewicht |
971.1 g/mol |
IUPAC-Name |
calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;pentahydrate |
InChI |
InChI=1S/2C25H24FNO4.Ca.5H2O/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;;;;;;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);;5*1H2/q;;+2;;;;;/p-2/b2*12-11+;;;;;;/t2*18-,19-;;;;;;/m11....../s1 |
InChI-Schlüssel |
NDBJDUMINXAFLN-VKBJLXQDSA-L |
Isomerische SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.O.O.O.O.O.[Ca+2] |
Kanonische SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.O.O.O.O.O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
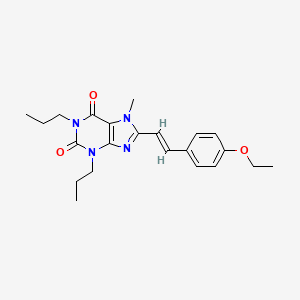
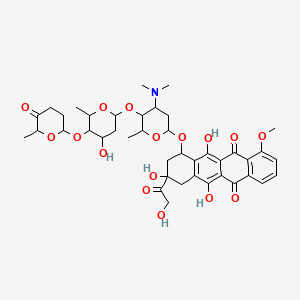


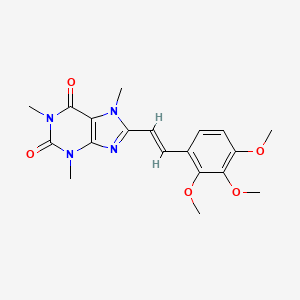

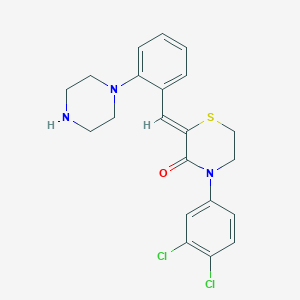
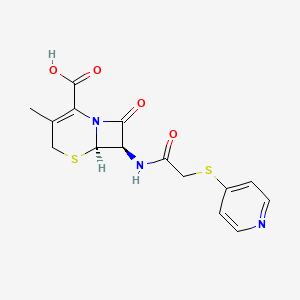
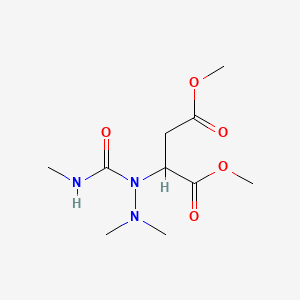
![[(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773997.png)
